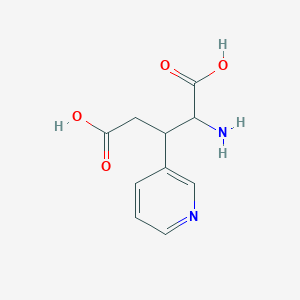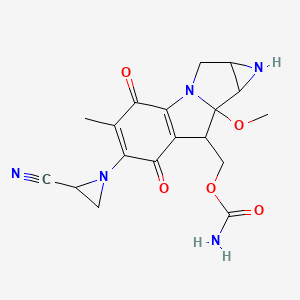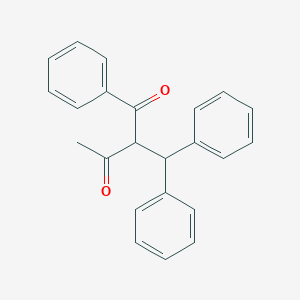![molecular formula C10H9F3N2S B14003493 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by cyclization to form the imidazolidine-2-thione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times .
化学反应分析
Types of Reactions
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2-thione derivatives, which can exhibit different biological and chemical properties .
科学研究应用
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for potential use in treating infections and as an anti-HIV agent.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thione group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
相似化合物的比较
Similar Compounds
Imidazolidine-2-thione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability compared to other imidazolidine-2-thione derivatives .
属性
分子式 |
C10H9F3N2S |
|---|---|
分子量 |
246.25 g/mol |
IUPAC 名称 |
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
InChI 键 |
IMGHHPBKJUIEHF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)

![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
